molecular formula C13H11Br2NO2S2 B11676621 (5E)-5-[(3,5-dibromo-4-methoxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one

(5E)-5-[(3,5-dibromo-4-methoxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B11676621
M. Wt: 437.2 g/mol
InChI Key: FBJBHCOQZQLEDN-UXBLZVDNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5E)-5-[(3,5-dibromo-4-methoxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(3,5-dibromo-4-methoxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the condensation of 3,5-dibromo-4-methoxybenzaldehyde with 3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, similar compounds are often synthesized using batch or continuous flow processes. These methods ensure high yield and purity, which are essential for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The bromine atoms in the aromatic ring can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require a polar aprotic solvent like dimethylformamide (DMF) and a base such as triethylamine.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazolidinones depending on the nucleophile used.

Scientific Research Applications

Chemistry

The compound is studied for its potential as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.

Biology

In biological research, thiazolidinone derivatives are investigated for their antimicrobial, antifungal, and antiviral properties.

Medicine

The compound and its derivatives are explored for their potential therapeutic applications, including anti-inflammatory, anticancer, and antidiabetic activities.

Industry

In the industrial sector, such compounds are used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (5E)-5-[(3,5-dibromo-4-methoxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with various molecular targets. These may include enzymes, receptors, and ion channels. The compound’s biological activity is often attributed to its ability to modulate these targets, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Known for their antidiabetic properties.

    Thiazolidinones: A broader class with diverse biological activities.

    Benzothiazoles: Compounds with significant antimicrobial and anticancer activities.

Uniqueness

The unique combination of the dibromo-methoxyphenyl group and the thiazolidinone core in (5E)-5-[(3,5-dibromo-4-methoxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one may confer distinct biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C13H11Br2NO2S2

Molecular Weight

437.2 g/mol

IUPAC Name

(5E)-5-[(3,5-dibromo-4-methoxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C13H11Br2NO2S2/c1-3-16-12(17)10(20-13(16)19)6-7-4-8(14)11(18-2)9(15)5-7/h4-6H,3H2,1-2H3/b10-6+

InChI Key

FBJBHCOQZQLEDN-UXBLZVDNSA-N

Isomeric SMILES

CCN1C(=O)/C(=C\C2=CC(=C(C(=C2)Br)OC)Br)/SC1=S

Canonical SMILES

CCN1C(=O)C(=CC2=CC(=C(C(=C2)Br)OC)Br)SC1=S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.